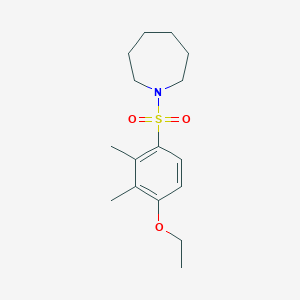
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide, also known as NSC-656240, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide can induce DNA damage and activate the p53 tumor suppressor pathway. Additionally, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is that it has shown promising anticancer activity in vitro. Additionally, the synthesis method for 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is relatively straightforward and can be performed using commercially available reagents. However, one limitation of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the efficacy and safety of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide in vivo.
Future Directions
Future research on 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide could focus on determining its efficacy and safety in animal models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide. Other future directions could include exploring the potential of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide as a combination therapy with other anticancer agents. Finally, more research is needed to determine the potential of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide as a therapeutic agent for other diseases beyond cancer.
Synthesis Methods
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 8-aminoquinoline. The resulting intermediate is then reacted with sodium methoxide to yield 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide.
Scientific Research Applications
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-8-9-15(22-2)16(11-12)23(20,21)19-14-7-3-5-13-6-4-10-18-17(13)14/h3-11,19H,1-2H3 |
InChI Key |
ONKMZSSCPSIGKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)


![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)
